3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13890971
InChI: InChI=1S/C16H21N3O2.ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);1H
SMILES: C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl
Molecular Formula: C16H22ClN3O2
Molecular Weight: 323.82 g/mol

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride

CAS No.:

Cat. No.: VC13890971

Molecular Formula: C16H22ClN3O2

Molecular Weight: 323.82 g/mol

* For research use only. Not for human or veterinary use.

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride -

Specification

Molecular Formula C16H22ClN3O2
Molecular Weight 323.82 g/mol
IUPAC Name 3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;hydrochloride
Standard InChI InChI=1S/C16H21N3O2.ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);1H
Standard InChI Key SUJCEDQQDYQAND-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl
Canonical SMILES C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule consists of a piperidine-2,6-dione ring system substituted at the 3-position with a 4-(piperidin-4-yl)aniline group. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents. Key structural attributes include:

PropertyValueSource
Molecular FormulaC16H22ClN3O2C_{16}H_{22}ClN_{3}O_{2}
Molecular Weight323.82 g/mol
IUPAC Name3-(4-piperidin-4-ylanilino)piperidine-2,6-dione hydrochloride
SMILESC1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl

The stereochemistry of the piperidine ring significantly influences biological activity. The (S)-enantiomer (CAS# 2922276-44-4) has been isolated as a distinct entity, demonstrating the importance of chiral centers in target binding .

Comparative Analysis of Salt Forms

The free base (CAS# 2259851-37-9, molecular weight 287.36 g/mol) and hydrochloride salt exhibit distinct physicochemical profiles:

ParameterFree BaseHydrochloride
SolubilityModerate in DMSOHigh in aqueous buffers
StabilitySensitive to oxidationEnhanced hygroscopicity
Therapeutic RelevancePrecursor for prodrugsDirect research utility

Synthesis and Manufacturing Considerations

Key Synthetic Pathways

Industrial synthesis typically employs a multi-step sequence:

  • Coupling Reaction: Peptide-based coupling between 4-(piperidin-4-yl)aniline and piperidine-2,6-dione precursors under carbodiimide activation.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

  • Chiral Resolution: For enantiomerically pure forms, chromatographic separation using polysaccharide-derived stationary phases achieves >96% enantiomeric excess .

Critical process parameters include temperature control (<40°C) during amide bond formation to prevent racemization and strict pH management during salt crystallization.

Applications in Pharmaceutical Development

Targeted Protein Degradation

The compound serves as a cereblon (CRBN)-binding moiety in proteolysis-targeting chimeras (PROTACs). Its amine group enables conjugation to E3 ligase ligands via cleavable linkers, facilitating selective degradation of oncoproteins. Recent designs have exploited this scaffold to degrade BRD4 and EGFR mutants with sub-micromolar DC50_{50} values.

Bioconjugation Strategies

Researchers utilize the primary amine for:

  • Antibody-drug conjugates (ADCs): Site-specific coupling to monoclonal antibodies through NHS ester chemistry .

  • Polymer-drug complexes: Grafting onto PEGylated carriers for controlled release formulations .

ConditionRecommendation
Temperature-20°C (desiccated)
Light SensitivityAmber glass containers
Aqueous SolutionsStable ≤7 days at 4°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator